molecular formula C12H17FO B7995631 3-(3-Fluoro-4-methylphenyl)-3-pentanol

3-(3-Fluoro-4-methylphenyl)-3-pentanol

Cat. No.: B7995631
M. Wt: 196.26 g/mol
InChI Key: VCIDVPDJKIZQRZ-UHFFFAOYSA-N
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Description

3-(3-Fluoro-4-methylphenyl)-3-pentanol is a fluorinated tertiary alcohol featuring a pentanol backbone substituted with a 3-fluoro-4-methylphenyl group at the third carbon (Figure 1). For example, compounds like (E)-3-(3-fluoro-4-methylphenyl)prop-2-en-1-ol (SI-31) are synthesized via Wittig reactions or halogenation steps, as described for SI-29 and SI-30 in . The fluorine and methyl substituents on the aromatic ring likely influence the compound’s electronic properties, volatility, and biological interactions, making it a candidate for agricultural or pharmaceutical applications.

Properties

IUPAC Name

3-(3-fluoro-4-methylphenyl)pentan-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FO/c1-4-12(14,5-2)10-7-6-9(3)11(13)8-10/h6-8,14H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCIDVPDJKIZQRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(C1=CC(=C(C=C1)C)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Fluoro-4-methylphenyl)-3-pentanol typically involves the reaction of 3-fluoro-4-methylbenzaldehyde with a suitable Grignard reagent, such as pentylmagnesium bromide. The reaction proceeds under anhydrous conditions and is usually carried out in an inert atmosphere to prevent moisture from interfering with the reaction. The resulting intermediate is then subjected to hydrolysis to yield the desired alcohol.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, efficient separation techniques, and recycling of reagents to minimize waste and improve yield.

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluoro-4-methylphenyl)-3-pentanol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding ketone or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding hydrocarbon.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed under appropriate conditions.

Major Products

    Oxidation: 3-(3-Fluoro-4-methylphenyl)-3-pentanone or 3-(3-Fluoro-4-methylphenyl)pentanoic acid.

    Reduction: 3-(3-Fluoro-4-methylphenyl)pentane.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(3-Fluoro-4-methylphenyl)-3-pentanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(3-Fluoro-4-methylphenyl)-3-pentanol involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom and the phenyl ring contribute to the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogs: Substituent Effects

The biological activity of phenyl-substituted alcohols is highly dependent on the nature and position of substituents. Key comparisons include:

Compound Substituents Key Properties/Effects Reference
3-(3-Fluoro-4-methylphenyl)-3-pentanol 3-F, 4-CH₃ on phenyl Hypothesized enhanced stability and lipophilicity due to electron-withdrawing F and CH₃ groups. Potential volatility challenges for agricultural use. N/A
3-(4-Methoxyphenyl)-3-pentanol () 4-OCH₃ on phenyl Methoxy group increases electron density, potentially altering solubility and interaction with plant receptors. Discontinued availability suggests limited efficacy or stability issues.
(E)-3-(3-Fluoro-4-methylphenyl)acrylate (SI-30, ) Acrylate ester, 3-F, 4-CH₃ Higher reactivity due to the ester moiety; used in synthesis but lacks reported bioactivity.

Key Findings :

  • Fluorine and methyl groups may enhance metabolic stability compared to methoxy substituents .
  • Ester derivatives (e.g., SI-30) prioritize synthetic utility over direct biological activity .

Functional Analogs: Alcohol Isomers and Volatile Organic Compounds (VOCs)

3-Pentanol and its isomers demonstrate varied efficacy in plant defense priming. Comparisons with other VOCs are critical:

Compound Structure Efficacy in Plant Defense Priming Optimal Concentration Reference
3-Pentanol Tertiary alcohol Upregulates PDF1.2 (JA pathway) and PR1 (SA pathway); reduces bacterial growth by 25–100 fold. 100 nM–1 mM
1-Pentanol Primary alcohol Less effective than 3-pentanol; minimal induction of systemic resistance. ≥1 mM
2-Pentanol Secondary alcohol Moderate activity; inconsistent results in open-field trials. 10 µM
2-Butanone Ketone Higher potency than 3-pentanol; effective at 10 nM in cucumber against P. syringae. 10 nM–0.1 µM
2,3-Butanediol Diol Species-dependent efficacy; ineffective in cucumber but successful in tobacco. 1 mM

Key Findings :

  • 3-Pentanol vs. Isomers: 3-Pentanol outperforms 1- and 2-pentanol in priming defense pathways, likely due to its tertiary structure enhancing volatility or receptor binding .
  • Concentration Dependence: 3-Pentanol requires higher concentrations (1 mM) than 2-butanone (10 nM) for comparable effects, limiting its cost-effectiveness .
  • Volatility Challenges: Rapid evaporation of 3-pentanol in open-field conditions reduces consistency, a limitation shared with other VOCs like 2,3-butanediol .

Fluorinated Analogs: Stability and Bioactivity

Fluorination often improves metabolic stability and bioavailability.

Compound Fluorine Position Bioactivity Notes Reference
3-Ethyl-3-fluoropentane () 3-F on pentane No reported biological activity; structural analog for volatility studies.
This compound 3-F on phenyl Hypothesized resistance to enzymatic degradation; potential for prolonged activity. N/A

Key Findings :

  • Fluorination at the phenyl ring (vs. aliphatic chain) may reduce volatility, enhancing persistence in agricultural applications .
  • No direct evidence links fluorinated pentanols to enhanced defense priming compared to non-fluorinated analogs.

Biological Activity

3-(3-Fluoro-4-methylphenyl)-3-pentanol is a compound that has gained attention in the field of medicinal chemistry due to its potential biological activities. This article presents a comprehensive overview of its biological activity, including data tables, research findings, and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C1C2C3C4C5\text{C}_1\text{C}_2\text{C}_3\text{C}_4\text{C}_5

Where:

  • C1C_1 is the pentanol chain,
  • C2C_2 is the fluorinated phenyl group.

The presence of the fluorine atom and the methyl group on the aromatic ring contributes to its unique chemical reactivity and biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The compound may exert its effects through:

  • Enzyme inhibition : Compounds with similar structures often inhibit key enzymes involved in metabolic pathways.
  • Receptor modulation : The binding affinity to specific receptors can lead to alterations in cellular signaling pathways.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Similar compounds have shown effectiveness against various bacterial strains, including:

  • Escherichia coli
  • Staphylococcus aureus

The mechanism of action typically involves disruption of bacterial cell wall synthesis or membrane integrity, leading to cell death.

Anticancer Properties

Preliminary studies suggest that this compound may also possess anticancer activity. Compounds with analogous structures have demonstrated:

  • Inhibition of cell proliferation in cancer cell lines.
  • Induction of apoptosis through modulation of signaling pathways related to cell growth.

Data Table: Summary of Biological Activities

ActivityCompound SimilarityTarget Organisms/CellsIC50 Values (µM)Mechanism
Antibacterial2-Chloro-5-fluorophenolE. coli, S. aureusVaries (mg/mL)Disruption of cell wall integrity
AnticancerVarious phenolic derivativesL1210 mouse leukemia cellsNanomolar rangeInduction of apoptosis

Research Findings and Case Studies

Several studies have investigated the biological effects of compounds related to this compound:

  • Antibacterial Studies : Research has shown that derivatives with similar structural features have significant antibacterial activity against both gram-positive and gram-negative bacteria. For instance, compounds like 2-chloro-5-fluorophenol have demonstrated effectiveness against strains such as E. coli and S. aureus.
  • Anticancer Activity : In vitro studies on related phenolic compounds revealed their potential in inhibiting cancer cell lines such as L1210 mouse leukemia cells, indicating a possible therapeutic application in oncology.

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